molecular formula C15H22BrNO2 B111296 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide CAS No. 1177362-17-2

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide

Cat. No. B111296
M. Wt: 328.24 g/mol
InChI Key: KGEMHBJIVQGAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and characteristics of similar structures. The first paper investigates the properties of 4-hydroxy-3-methoxybenzaldehyde azine and its polyazine form, which shares a methoxybenzaldehyde moiety with the compound of interest . The second paper explores reactions involving 4-cyanobenzaldehyde and 2-cyanobenzaldehyde, which are structurally related to benzaldehyde derivatives .

Synthesis Analysis

The synthesis of azine derivatives, as discussed in the first paper, involves refluxing vanillin with hydrazine hydrate, followed by oxidative polymerization to form polyazine . This method suggests that the synthesis of related compounds, such as "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide," could potentially involve similar steps, such as the formation of an azine or azepine derivative through condensation reactions, as seen in the second paper .

Molecular Structure Analysis

The molecular structure of azine and polyazine was characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H-NMR, and 13C-NMR . These techniques could also be applied to analyze the molecular structure of "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide." The single crystal structure of azine revealed intermolecular and intramolecular interactions that could be relevant to the conformational stability of similar compounds .

Chemical Reactions Analysis

The first paper does not directly discuss the chemical reactions of "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide," but it does mention that azine and polyazine exhibit aggregation-induced emission, which could be a property of related compounds . The second paper describes a condensation reaction leading to the formation of an azepine derivative, which is a structural analog to the compound of interest . This suggests that similar cyclization reactions could be relevant for synthesizing benzazepine derivatives.

Physical and Chemical Properties Analysis

The azine and polyazine compounds studied in the first paper show aggregation-induced emission, which is a photophysical property that could be shared by similar compounds . The electronic properties, such as orbital energies and energy gaps, were calculated using density functional theory (DFT), which could also be applied to "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide" to predict its electronic behavior . The second

Scientific Research Applications

Synthesis and Characterization

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide is a compound that finds applications in various fields of scientific research due to its unique structural properties. Although the specific compound was not directly mentioned in the literature, related compounds such as vanillin derivatives and other methoxybenzaldehyde compounds have been extensively studied. For instance, vanillin, a close relative, is synthesized from 4-hydroxy-3-methoxybenzaldehyde and has been extensively used in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Another related compound, 4-[2-(4-Formyl-2-methoxyphenyloxy)ethoxy]-3-methoxybenzaldehyde, was synthesized through a reaction involving 4-hydroxy-3-methoxybenzaldehyde, showcasing the versatility of methoxybenzaldehyde derivatives in synthetic chemistry (Chun-Hua Diao et al., 2005). These studies underscore the importance of methoxybenzaldehyde derivatives in the synthesis of complex organic compounds.

Aggregation Induced Emission

In the realm of optoelectronics, derivatives of methoxybenzaldehyde, such as the azine monomer derived from vanillin, have been investigated for their unique aggregation-induced emission properties. This property is crucial for applications in optoelectronics, where materials that exhibit enhanced emission in the aggregated state are sought after (S. Dineshkumar & A. Muthusamy, 2016). The study of such properties in related compounds points towards potential applications of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide in similar fields.

Polymer Science

Methoxybenzaldehyde derivatives also find applications in the synthesis of polymers with specific properties. For example, bis-aldehyde monomers derived from methoxybenzaldehyde compounds have been used to synthesize conductive pristine polyazomethines, highlighting their potential in the development of electrically conductive materials (A. Hafeez et al., 2019).

In addition, thermotropic liquid crystalline poly(azomethine ether)s have been prepared using monomers derived from vanillin, further demonstrating the utility of methoxybenzaldehyde derivatives in creating materials with tailored liquid crystalline properties (P. Kannan, S. Raja & P. Sakthivel, 2004).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.BrH/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEMHBJIVQGAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.